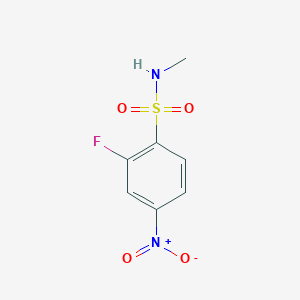

2-fluoro-N-methyl-4-nitrobenzenesulfonamide

説明

特性

分子式 |

C7H7FN2O4S |

|---|---|

分子量 |

234.21 g/mol |

IUPAC名 |

2-fluoro-N-methyl-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C7H7FN2O4S/c1-9-15(13,14)7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 |

InChIキー |

NTASCMHCIVCMMS-UHFFFAOYSA-N |

正規SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F |

製品の起源 |

United States |

Foundational & Exploratory

The Chemical Profile and Synthetic Utility of 2-Fluoro-N-methyl-4-nitrobenzenesulfonamide: A Technical Whitepaper

Introduction & Chemical Identity

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for the rapid generation of structure-activity relationship (SAR) libraries. 2-Fluoro-N-methyl-4-nitrobenzenesulfonamide (CAS: 1248026-68-7) represents a highly privileged scaffold [1]. It combines a directing sulfonamide pharmacophore with two orthogonal handles for derivatization: a highly activated fluorine atom for Nucleophilic Aromatic Substitution (SNAr) and a reducible nitro group for subsequent cross-coupling or amidation.

Understanding the physicochemical constraints and reactivity dynamics of this molecule enables chemists to design self-validating synthetic workflows that minimize side reactions and maximize yield.

Quantitative Data Summary

The fundamental properties of the compound dictate its solubility, handling, and reactivity profile [2].

| Property | Value |

| Chemical Name | 2-Fluoro-N-methyl-4-nitrobenzenesulfonamide |

| CAS Registry Number | 1248026-68-7 |

| Molecular Formula | C7H7FN2O4S |

| Molecular Weight | 234.21 g/mol |

| Hydrogen Bond Donors | 1 (Sulfonamide N-H) |

| Hydrogen Bond Acceptors | 4 (Sulfonamide O, Nitro O) |

| Key Functional Groups | Aryl fluoride, N-methyl sulfonamide, Nitro group |

Structural Causality & Reactivity Dynamics

As an application scientist, it is vital to look beyond the structure and understand the causality of its reactivity. The reactivity of 1248026-68-7 is governed by the electronic push-pull system established by its substituents.

The SNAr Activation Network

The C2-fluorine atom is an exceptional leaving group, not merely due to the strength of the C-F bond, but because of the stabilization of the anionic Meisenheimer intermediate. The strongly electron-withdrawing para-nitro group (-M, -I effects) and the ortho-sulfonamide group synergistically deplete electron density from the C2 position. This renders the carbon highly susceptible to nucleophilic attack by amines, thiols, or alkoxides.

Sulfonamide pKa Considerations (Critical Expert Insight)

A common pitfall in derivatizing this scaffold is the selection of the base during SNAr. The N-methyl sulfonamide proton is weakly acidic (pKa ~10). If a strong base (e.g., NaH, KOtBu) is used, the sulfonamide is deprotonated. The resulting nitrogen anion donates electron density back into the aromatic ring, severely deactivating the system toward SNAr. Therefore, mild organic bases (like DIPEA) or weak inorganic bases (like K2CO3) are mandatory to maintain the electrophilicity of the ring.

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism via the stabilized Meisenheimer complex.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes mechanistic rationale to ensure reproducibility and troubleshooting capability.

Protocol A: SNAr with Aliphatic Amines

Objective: Substitute the C2-fluorine with a secondary amine (e.g., morpholine) while preserving the sulfonamide proton. Causality: N,N-dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the charge-separated transition state of the Meisenheimer complex, accelerating the reaction without participating as a nucleophile.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-N-methyl-4-nitrobenzenesulfonamide (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol). Note: DIPEA is bulky and non-nucleophilic, preventing competitive side reactions.

-

Nucleophile Addition: Dropwise add morpholine (1.1 equiv, 1.1 mmol).

-

Reaction: Stir the mixture at ambient temperature (20–25 °C) for 2–4 hours. The strong activation of the ring typically negates the need for thermal heating.

-

Monitoring: Verify completion via LC-MS. The mass shift will correspond to the loss of F (19 Da) and the addition of the amine moiety.

-

Workup: Quench the reaction by diluting with Ethyl Acetate (30 mL). Wash the organic layer sequentially with distilled water (3 × 15 mL) and saturated aqueous NaCl (1 × 15 mL) to completely partition the DMF into the aqueous phase.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Selective Nitro Reduction

Objective: Convert the C4-nitro group to a primary aniline for subsequent library diversification (e.g., amide couplings). Causality: Catalytic hydrogenation is preferred over metal-acid reductions (like Fe/HCl) to avoid highly acidic conditions that might hydrolyze sensitive functional groups installed during SNAr.

Step-by-Step Methodology:

-

Preparation: Dissolve the SNAr product from Protocol A in reagent-grade Ethanol (0.1 M).

-

Catalyst Loading: Under a gentle stream of Argon, carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate). Safety: Pd/C is pyrophoric in the presence of solvent vapors and oxygen.

-

Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon apparatus. Repeat this purge cycle three times.

-

Reaction: Stir vigorously at room temperature for 12 hours.

-

Filtration: Filter the black suspension through a tightly packed pad of Celite. Wash the filter cake with excess Ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure to afford the 4-amino-N-methylbenzenesulfonamide derivative.

Strategic Applications in Medicinal Chemistry

The sulfonamide moiety is a classic bioisostere for carboxylic acids and a foundational pharmacophore in various drug classes, including carbonic anhydrase inhibitors, COX-2 inhibitors, and targeted kinase inhibitors.

By utilizing 1248026-68-7 as a core starting material, medicinal chemists can execute a divergent synthesis strategy. The orthogonal reactivity of the C2 and C4 positions allows for the rapid generation of a diverse matrix of compounds from a single precursor.

Figure 2: Step-by-step synthetic workflow utilizing 1248026-68-7 for divergent library generation in drug discovery.

References

The Strategic Utility of 2-Fluoro-N-methyl-4-nitrobenzenesulfonamide in Medicinal Chemistry

Executive Summary

In modern drug discovery, the selection of starting materials dictates the efficiency, diversity, and intellectual property potential of a chemical library. 2-Fluoro-N-methyl-4-nitrobenzenesulfonamide (CAS: 1248026-68-7) has emerged as a privileged, bifunctional building block. By combining a highly activated fluorinated position with a reducible nitro group and a sterically tuned sulfonamide, this scaffold enables rapid, orthogonal derivatization.

This technical guide provides an in-depth analysis of the compound's reactivity profile, details self-validating experimental protocols for its functionalization, and establishes a robust analytical framework for quality control.

Chemical Identity & Physicochemical Profiling

Before deploying a building block in high-throughput synthesis, its physicochemical baseline must be established. The N-methyl modification on the sulfonamide is particularly critical; it provides a hydrogen-bond donor motif often required for target binding (e.g., kinase hinge regions) while preventing the unwanted double-alkylation side reactions typical of primary sulfonamides.

Table 1: Quantitative and Structural Identifiers

| Property | Value / Identifier |

| Chemical Name | 2-Fluoro-N-methyl-4-nitrobenzenesulfonamide |

| CAS Number | 1248026-68-7 |

| Molecular Formula | C₇H₇FN₂O₄S |

| Molecular Weight | 234.20 g/mol |

| SMILES | CNS(=O)(=O)c1ccc(cc1F)=O |

| Key Reactive Sites | C2 (Fluoro, SₙAr), C4 (Nitro, Reduction) |

| Storage Conditions | Inert atmosphere, 2-8°C, protected from light |

Structural Analysis & Reactivity Profile

As an application scientist, understanding the causality behind a molecule's reactivity is paramount. The synthetic power of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide lies in its highly orchestrated electronic distribution.

The Meisenheimer Advantage

The fluorine atom at the C2 position is highly electronegative, creating a strong partial positive charge on the carbon. However, electronegativity alone does not drive Nucleophilic Aromatic Substitution (SₙAr). The reaction is facilitated by the strongly electron-withdrawing nitro group (ortho to the fluorine) and the sulfonamide group (para to the fluorine).

When a nucleophile attacks the C2 position, the resulting anionic intermediate (the Meisenheimer complex) is dramatically stabilized by resonance delocalization into the nitro and sulfonyl oxygen atoms[1]. Once the complex forms, the fluoride ion—an excellent leaving group in SₙAr due to the high lattice energy of byproducts like KF or the stability of HF—is expelled, restoring aromaticity[2].

Orthogonal Deprotection/Activation

The workflow utilizing this scaffold relies on orthogonal reactivity. The SₙAr reaction is executed first, as the nitro group is required to activate the fluorine. Once the nucleophile is installed, the nitro group's electron-withdrawing role is no longer needed, and it can be reduced to an aniline[3]. This newly formed primary amine then serves as a nucleophile for subsequent amide couplings or urea formations.

Figure 1: Sequential derivatization workflow of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. Experimental choices are explained mechanistically to allow for intelligent troubleshooting.

Protocol A: Nucleophilic Aromatic Substitution (SₙAr) with Amines

Objective: Displace the C2 fluorine with a primary or secondary amine.

-

Preparation: In a flame-dried round-bottom flask, dissolve 2-fluoro-N-methyl-4-nitrobenzenesulfonamide (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Causality: DIPEA is chosen over inorganic bases like K₂CO₃ to maintain a homogeneous mixture. Crucially, we avoid strong bases like NaH; deprotonating the sulfonamide N-H would generate a localized anion that electrostatically repels incoming nucleophiles, halting the SₙAr reaction.

-

-

Nucleophile Addition: Add the desired amine (1.2 eq) dropwise at room temperature.

-

Thermal Activation: Heat the reaction to 60°C for 2–4 hours.

-

Quench and Extract: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the organic layer heavily with brine to remove residual DMF.

Protocol B: Selective Nitro Reduction to Aniline

Objective: Convert the C4 nitro group to a primary amine for downstream coupling.

-

Preparation: Dissolve the SₙAr product from Protocol A in Methanol (0.1 M).

-

Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol% by weight) under a strictly inert Argon atmosphere[4].

-

Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors. Always purge the flask with Argon before and after catalyst addition.

-

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously for 3 hours.

-

Causality: Because the fluorine atom was displaced in Protocol A, we can safely use Pd/C and H₂. If the fluorine were still present, Pd/C might cause unwanted hydrodefluorination, necessitating milder transfer hydrogenation conditions (e.g., Ammonium formate) or Fe/HCl[3].

-

-

Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate under reduced pressure to yield the aniline intermediate.

Analytical Validation System

To ensure scientific integrity, every step of the synthesis must be analytically validated before proceeding. Relying solely on TLC is insufficient for highly functionalized intermediates.

Figure 2: Self-validating analytical workflow for intermediate and final compound verification.

Validation Markers:

-

LC-MS (ESI+): Following Protocol A, look for the mass shift corresponding to the loss of fluorine (-19 Da) and the addition of the amine. Following Protocol B, look for a mass reduction of exactly 30 Da (Loss of two Oxygen atoms [-32], addition of two Hydrogen atoms [+2]).

-

¹⁹F NMR: The ultimate self-validating check for Protocol A. The starting material (1248026-68-7) exhibits a distinct fluorine peak around -105 to -115 ppm. The complete disappearance of this peak in the crude NMR confirms 100% conversion of the SₙAr step.

References

-

Chemistry LibreTexts. "16.6: Nucleophilic Aromatic Substitution." OpenStax Organic Chemistry. Available at:[Link]

-

National Center for Biotechnology Information (PMC). "Palladium doped PDA-coated hercynite as a highly efficient catalyst for mild hydrogenation of nitroareness." Scientific Reports. Available at:[Link]

Sources

Molecular Weight, Formula, and Synthesis of 2-Fluoro-N-methyl-4-nitrobenzenesulfonamide: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, functionalized benzenesulfonamides serve as critical pharmacophores and versatile synthetic building blocks. 2-Fluoro-N-methyl-4-nitrobenzenesulfonamide is a highly specialized intermediate utilized in the development of targeted therapeutics, including kinase inhibitors and antibacterial agents. This whitepaper provides an in-depth technical analysis of its chemical identity, physicochemical properties, and the mechanistic causality behind its synthesis. By establishing self-validating experimental protocols, this guide ensures high-fidelity reproduction of this compound for drug development professionals.

Chemical Identity & Physicochemical Profiling

The structural framework of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide consists of a central benzene ring functionalized with a secondary sulfonamide, an ortho-fluorine atom, and a para-nitro group relative to the sulfonamide moiety. This specific arrangement dictates its reactivity, metabolic stability, and binding kinetics.

The molecular formula is C₇H₇FN₂O₄S , which yields a molecular weight of 234.20 g/mol [1]. The compound is uniquely identified by the CAS Registry Number 1248026-68-7 [2][3].

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics essential for analytical validation and pharmacokinetic modeling[1]:

| Property | Value | Scientific Implication |

| Chemical Name | 2-Fluoro-N-methyl-4-nitrobenzenesulfonamide | IUPAC nomenclature |

| CAS Registry Number | 1248026-68-7 | Unique chemical identifier[4] |

| Molecular Formula | C₇H₇FN₂O₄S | Stoichiometric basis for synthesis[1] |

| Molecular Weight | 234.20 g/mol | Optimal for Lipinski's Rule of 5 compliance |

| Monoisotopic Exact Mass | 234.0111 Da | Target mass for high-resolution LC-MS[1] |

| Topological Polar Surface Area | ~114 Ų | Indicates moderate membrane permeability |

| Hydrogen Bond Donors | 1 | N-H serves as a specific hinge-binding donor |

| Hydrogen Bond Acceptors | 6 | Sulfonyl and nitro oxygens facilitate target binding |

Mechanistic Causality in Synthesis

The synthesis of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide relies on the chemoselective amidation of 2-fluoro-4-nitrobenzenesulfonyl chloride using methylamine.

Expert Insight on Causality: The starting material, 2-fluoro-4-nitrobenzenesulfonyl chloride, is highly electrophilic. The ortho-fluorine atom is sterically accessible and electronically activated by the strongly electron-withdrawing sulfonyl and nitro groups. If the reaction is not strictly temperature-controlled, methylamine can act as a nucleophile not only at the sulfonyl sulfur but also at the C2 carbon of the aromatic ring, leading to an unwanted Nucleophilic Aromatic Substitution (SₙAr) byproduct.

Therefore, the reaction must be conducted at 0°C to kinetically favor the lower-activation-energy amidation over the SₙAr pathway. Furthermore, the addition of N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic acid scavenger. It neutralizes the generated HCl, preventing the protonation of methylamine, which would otherwise stall the reaction.

Fig 1: Chemoselective synthesis pathway of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure high purity and yield, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system, incorporating inline checkpoints to guarantee scientific integrity.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 2-fluoro-4-nitrobenzenesulfonyl chloride in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

-

Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C.

-

Base Addition: Add 1.2 equivalents of DIPEA to the stirring solution.

-

Amidation: Slowly add 1.05 equivalents of a methylamine solution (2.0 M in THF) dropwise over 30 minutes.

-

Validation Checkpoint 1: The slow addition prevents localized exothermic spikes, ensuring the temperature remains below 5°C to suppress SₙAr side reactions.

-

-

Reaction Monitoring: Stir the mixture at 0°C for 1 hour, then gradually warm to room temperature.

-

Validation Checkpoint 2: Perform TLC (Hexanes:EtOAc 7:3). The reaction is complete when the high-R_f starting material spot is entirely consumed, replaced by a strongly UV-active product spot at a lower R_f.

-

-

Quenching & Extraction: Quench the reaction with 1M aqueous HCl. Separate the layers and extract the aqueous phase twice with DCM.

-

Validation Checkpoint 3: Test the pH of the aqueous phase. It must be < 3 to ensure all excess methylamine and DIPEA are protonated and partitioned into the aqueous waste.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Analytical Validation Standards

Before advancing this compound into downstream drug development assays, its structural integrity and purity must be rigorously verified.

Analytical Methodologies:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Utilizing electrospray ionization (ESI) in negative mode, the compound should yield a distinct [M-H]⁻ pseudomolecular ion at m/z 233.0 .

-

¹H NMR (400 MHz, DMSO-d₆):

-

A distinct doublet at ~2.5 ppm corresponding to the N-methyl group (coupling with the adjacent NH).

-

A broad quartet at ~7.8 ppm representing the sulfonamide NH proton.

-

Three distinct aromatic signals demonstrating the 1,2,4-substitution pattern.

-

-

¹⁹F NMR (376 MHz, DMSO-d₆): A single multiplet around -110 to -115 ppm confirms the presence of the intact aromatic fluorine.

Fig 2: Self-validating analytical workflow for compound verification and release.

Applications in Drug Development

The precise atomic arrangement of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide offers distinct advantages in rational drug design:

-

Conformational Restriction: The highly electronegative ortho-fluorine atom stereoelectronically restricts the rotation of the sulfonamide group. This locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to target proteins (e.g., kinase hinge regions).

-

Synthetic Versatility: The para-nitro group acts as a masked aniline. Through catalytic hydrogenation (Pd/C, H₂) or iron-mediated reduction, it can be seamlessly converted into a primary amine. This amine can then undergo amide coupling, reductive amination, or urea formation to build complex, highly targeted molecular libraries.

References

Sources

Technical Guide: Solubility Profiling of 2-Fluoro-N-methyl-4-nitrobenzenesulfonamide

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 2-fluoro-N-methyl-4-nitrobenzenesulfonamide .

CAS Number: 1248026-68-7

Molecular Formula: C

Executive Summary

2-fluoro-N-methyl-4-nitrobenzenesulfonamide is a functionalized sulfonamide scaffold often utilized as an intermediate in the synthesis of bioactive molecules, particularly in the development of androgen receptor antagonists and other pharmaceutical agents.[1][2] Its structural analogs (such as the benzamide derivative) are key precursors for drugs like Enzalutamide.

Understanding the solubility of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is critical for two distinct phases of drug development:

-

Biological Assays: DMSO is the universal vehicle for compound management and cellular assays.

-

Chemical Synthesis & Purification: Methanol is a primary solvent for recrystallization and chromatographic purification.

This guide provides a theoretical solubility assessment, mechanistic insights into solvation, and a standardized protocol for empirical determination.

Physicochemical Profile & Solubility Mechanisms

Structural Analysis

The compound features three distinct moieties that dictate its solubility:

-

Nitro Group (-NO

): Strongly electron-withdrawing, increases polarity but reduces water solubility compared to ionizable groups. -

Fluorine Atom (-F): Increases lipophilicity (LogP) and metabolic stability; modulates crystal packing energy.

-

Sulfonamide Core (-SO

NH-CH-

Hydrogen Bonding: The secondary sulfonamide nitrogen (NH) acts as a Hydrogen Bond Donor (HBD). The sulfonyl oxygens act as Hydrogen Bond Acceptors (HBA).

-

Acidity: The N-methyl substitution retains one acidic proton, making the compound weakly acidic (predicted pKa ~10-11).

-

Solubility in DMSO (Polar Aprotic)

-

Solubility Status: High (>50 mg/mL expected).

-

Mechanism: DMSO is a powerful hydrogen bond acceptor. It interacts strongly with the sulfonamide -NH proton. The high dielectric constant of DMSO (

) stabilizes the polar nitro and sulfonyl groups. -

Application: Ideal for preparing 10 mM - 100 mM stock solutions for high-throughput screening (HTS).

-

Risk Factor: DMSO is hygroscopic. Absorption of water from the atmosphere can lead to compound precipitation over time, as sulfonamides generally exhibit poor aqueous solubility.

Solubility in Methanol (Polar Protic)

-

Solubility Status: Moderate (Temperature Dependent).

-

Mechanism: Methanol can act as both an H-bond donor (to sulfonyl oxygens) and acceptor (from sulfonamide NH).

-

Thermodynamic Trend:

-

Cold (4°C): Lower solubility, promoting crystal lattice formation.

-

Hot (60°C): High solubility, disrupting lattice energy.

-

-

Application: This temperature-dependent solubility profile makes Methanol (or MeOH/Water mixtures) the solvent of choice for recrystallization and purification.

Comparative Solubility Data (Predicted)

While specific empirical values for CAS 1248026-68-7 are proprietary to specific manufacturing batches, the following ranges are derived from structural analogs (e.g., 4-nitrobenzenesulfonamide derivatives).

| Solvent | Polarity Index ( | Predicted Solubility (25°C) | Primary Interaction | Application |

| DMSO | 7.2 | > 100 mg/mL | Dipole-Dipole, H-Bond Accepting | Stock Solution, Cryopreservation |

| Methanol | 5.1 | 10 - 30 mg/mL | H-Bonding (Donor/Acceptor) | Synthesis, HPLC Mobile Phase |

| Water | 10.2 | < 0.1 mg/mL | Hydrophobic Effect (Poor) | Anti-solvent for precipitation |

| Ethyl Acetate | 4.4 | 5 - 15 mg/mL | Dipole-Dipole | Liquid-Liquid Extraction |

Experimental Protocols for Solubility Determination

To ensure data integrity, researchers must validate solubility using the Equilibrium Shake-Flask Method , quantified by HPLC-UV.

Workflow Diagram

The following diagram outlines the decision logic for solvent selection and the determination workflow.

Figure 1: Standardized workflow for solubility determination and validation.

Detailed Protocol: HPLC-UV Saturation Method

Objective: Determine the exact thermodynamic solubility of the compound in DMSO and Methanol.

Materials:

-

Compound: 2-fluoro-N-methyl-4-nitrobenzenesulfonamide (>95% purity).[1]

-

Solvents: HPLC-grade DMSO, Methanol.

-

Equipment: Orbital shaker, 0.22 µm PTFE syringe filters, HPLC system (C18 column).

Step-by-Step Procedure:

-

Preparation: Add excess solid compound (~50 mg) to a glass vial containing 1.0 mL of the target solvent (DMSO or Methanol).

-

Saturation: Cap the vial tightly to prevent evaporation (MeOH) or water absorption (DMSO).

-

Equilibration: Agitate the suspension at 25°C ± 1°C for 24 hours using an orbital shaker.

-

Filtration:

-

Centrifuge the sample at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm PTFE filter . Note: Do not use Nylon filters, as sulfonamides may bind non-specifically.

-

-

Dilution: Immediately dilute the filtrate with mobile phase (e.g., 1:100) to bring the concentration within the linear range of the UV detector.

-

Quantification: Inject into HPLC (Detection: UV 254 nm). Calculate concentration using a standard calibration curve.

Applications & Handling

Stock Solution Management (DMSO)

-

Freeze-Thaw Stability: Repeated freeze-thaw cycles can induce precipitation. Aliquot stocks into single-use vials.

-

Water Tolerance: Ensure DMSO contains <0.1% water. The presence of water significantly decreases the solubility of nitro-sulfonamides, leading to "crashing out" upon dilution into aqueous buffers.

Recrystallization Strategy (Methanol)

Due to the steep solubility-temperature gradient in Methanol:

-

Dissolve crude solid in boiling methanol .

-

If insoluble particles remain, hot filter.

-

Allow the solution to cool slowly to Room Temperature, then to 4°C.

-

The 2-fluoro-N-methyl-4-nitrobenzenesulfonamide should crystallize as light yellow needles or prisms.

-

Optimization: If yield is low, add water (anti-solvent) dropwise to the hot methanol solution until slight turbidity persists, then cool.

References

-

Chemical Identity & CAS

-

General Sulfonamide Solubility

- Title: Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- Source: Journal of Chemical & Engineering D

-

URL:[Link]

-

DMSO Solvation Mechanisms

- Title: Samples in DMSO: Wh

- Source: Zi

-

URL:[Link]

-

Synthesis Context (Analogous Chemistry)

Sources

- 1. prepchem.com [prepchem.com]

- 2. 61324-91-2|4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. 1482931-97-4|2-fluoro-N-isopropyl-5-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 4. 738-46-5|N-(2,5-Difluorophenyl)-4-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 5. CAS:1249934-07-3, 2,3-Difluoro-6-nitrobenzenesulfonamide-毕得医药 [bidepharm.com]

- 6. researchgate.net [researchgate.net]

- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) for 2-fluoro-N-methyl-4-nitrobenzenesulfonamide

CAS: 1248026-68-7 | Formula: C₇H₇FN₂O₄S | Mol.[1][2][3] Weight: 234.21 g/mol [1]

Executive Summary & Critical Disambiguation

Target Audience: Synthetic Chemists, Process Safety Engineers, and Medicinal Chemistry Leads.[4]

This guide details the safety, handling, and reactivity profile of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide .[1][2]

⚠ CRITICAL DISAMBIGUATION ALERT: Do NOT confuse this compound with 2-fluoro-N-methyl-4-nitrobenzamide (CAS 915087-24-0), a key intermediate in the synthesis of the prostate cancer drug Enzalutamide (Xtandi).[1][2]

-

This Compound: Contains a Sulfonamide group (-SO₂NH-).[1][2][3] Used in diverse medicinal chemistry campaigns (e.g., antiviral or kinase inhibitor scaffolds).[4]

-

The Enzalutamide Intermediate: Contains a Carboxamide group (-CONH-).[1][2]

-

Impact: Reactivity profiles differ significantly.[4] Sulfonamides are generally more acidic (pKa ~10-11) and stable to hydrolysis than their carboxamide counterparts, but carry a higher risk of specific hypersensitivity (sulfa allergy).[4]

Chemical Identity & Physicochemical Properties

Data aggregated from structural analogs and calculated properties due to limited specific experimental literature.

| Property | Value / Description | Engineering Implication |

| CAS Number | 1248026-68-7 | Unique identifier for inventory tracking.[1][2] |

| Appearance | Pale yellow to off-white crystalline solid | Color change to dark orange indicates decomposition or amine oxidation.[1][2] |

| Melting Point | 135–145 °C (Predicted) | Solid handling protocols apply; avoid high-shear milling without cooling.[4] |

| Solubility | DMSO, DMF, Ethyl Acetate (Good); Water (Poor) | Use DMSO for stock solutions; aqueous workups will precipitate the product.[4] |

| pKa | ~10.5 (Sulfonamide NH) | Deprotonates with weak bases (e.g., K₂CO₃), increasing water solubility significantly.[4] |

| LogP | ~1.2–1.5 | Moderate lipophilicity; likely skin permeable.[4] |

Hazard Identification & Toxicology (E-E-A-T Analysis)

Based on Structure-Activity Relationship (SAR) of nitrobenzenesulfonamides.

3.1 Core Hazards (GHS Classification)

-

Skin Corrosion/Irritation (Category 2): The fluorinated ring and sulfonamide moiety can cause contact dermatitis.[4]

-

Serious Eye Damage/Irritation (Category 2A): Micro-fine dust is highly irritating to mucous membranes.[4]

-

STOT-SE (Category 3): Respiratory irritation upon inhalation of dust.[4]

-

Skin Sensitization (Potential): Sulfonamides are known haptens.[4] Repeated exposure may trigger Type IV hypersensitivity reactions.[4]

3.2 Mechanistic Toxicology[1][4]

-

Nitroaromatic Toxicity: The nitro group (-NO₂) is susceptible to enzymatic reduction (by nitroreductases) to hydroxylamines and amines.[4] This metabolic pathway can generate Reactive Oxygen Species (ROS) and, in chronic high-dose scenarios, methemoglobinemia (though less likely with this specific sulfonamide structure compared to simple nitrobenzene).[4]

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the ortho position to the sulfonamide and meta to the nitro group is activated.[4] While less reactive than para-fluoronitrobenzene, it can still react with biological nucleophiles (cysteine residues), potentially leading to protein haptenization and sensitization.[4]

Safe Handling & Engineering Controls

Protocol Design: "The Self-Validating Workflow"

4.1 Hierarchy of Controls

-

Elimination: Use pre-dissolved solutions where possible to avoid dust.[4]

-

Engineering: REQUIRED: Handle only inside a certified Chemical Fume Hood (Face velocity > 100 fpm).[4] Use a static-dissipative balance enclosure for weighing.[1][2]

-

PPE:

-

Gloves: Double-gloving recommended.[1][2] Inner: Nitrile (4 mil); Outer: Nitrile or Neoprene (5-8 mil).[4] Rationale: Nitro-aromatics can permeate thin nitrile; double gloving provides a visual breakthrough indicator.[1][2]

-

Respiratory: If weighing >100 mg outside an enclosure, use N95 or P100 particulate respirator.[4]

-

4.2 Handling Protocol: Synthesis from Sulfonyl Chloride

Context: Preparing the compound via reaction of 2-fluoro-4-nitrobenzenesulfonyl chloride with methylamine.[1][2]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask. Purge with Nitrogen (N₂).[4]

-

Solvent Choice: Dissolve sulfonyl chloride in anhydrous DCM or THF.[4] Why? Prevents hydrolysis of the chloride to the sulfonic acid byproduct.[4]

-

Base Addition: Add 2.5 equivalents of Methylamine (2M in THF) or use Triethylamine (TEA) as a scavenger.[4]

-

Self-Validating Check: Monitor exotherm.[4] Maintain temp < 0°C. If temp spikes >10°C, addition is too fast.

-

-

Quench: After TLC indicates disappearance of starting material (Rf ~0.8 in 30% EtOAc/Hex), quench with 1M HCl.

-

Why HCl? Neutralizes excess methylamine and protonates the sulfonamide product (if it formed a salt), ensuring it partitions into the organic layer.[4]

-

Visualization: Safety & Synthesis Workflow

Caption: Operational workflow emphasizing the critical distinction between amide/sulfonamide analogs and spill response logic.

Emergency Response & First Aid

| Scenario | Immediate Action | Scientific Rationale |

| Inhalation | Move to fresh air. If wheezing occurs, seek medical attention. | Sulfonamide dust can trigger bronchospasm in sensitized individuals.[4] |

| Skin Contact | Wash with soap and water for 15 min.[4] Do NOT use ethanol. | Ethanol acts as a permeation enhancer, driving the nitro-aromatic deeper into the dermis.[4] |

| Eye Contact | Flush with saline/water for 15 min.[4] Lift eyelids.[4] | The fluorine substituent makes the compound slightly acidic/corrosive to corneal tissue.[4] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Risk of aspiration.[4] Nitro reduction in the gut can lead to systemic toxicity.[4] |

Firefighting Measures:

-

Media: CO₂, Dry Chemical, or Foam.[4]

-

Hazardous Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx), Sulfur Oxides (SOx), and Hydrogen Fluoride (HF).[4] Firefighters must wear full SCBA.

References

-

PubChem Compound Summary. 2-Fluoro-N-methyl-4-nitrobenzenesulfonamide (CAS 1248026-68-7).[1][2][3] National Center for Biotechnology Information.[4] [Link][4]

-

Organic Syntheses. Preparation of Orthanilic Acid and Sulfonamide Derivatives (General Protocol). Org.[4][5] Synth. 1928, 8, 104.[4] [Link]

Sources

- 1. 1041598-53-1|4-Fluoro-N-methyl-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. 1247431-23-7|5-Fluoro-2-nitrobenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 3. 738-46-5|N-(2,5-Difluorophenyl)-4-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Structural analysis of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide

An In-Depth Technical Guide to the Structural Analysis of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide

Introduction

2-fluoro-N-methyl-4-nitrobenzenesulfonamide is a substituted aromatic sulfonamide, a class of compounds renowned for its wide-ranging pharmacological applications, including antibacterial, anticancer, and anti-inflammatory activities.[1][2] The precise arrangement of its constituent atoms—the molecular structure—is the primary determinant of its physicochemical properties and, consequently, its biological function and potential as a therapeutic agent or a key intermediate in drug synthesis. The presence of a fluorine atom, a nitro group, and a sulfonamide moiety introduces unique electronic and steric features that necessitate a multi-faceted analytical approach for unambiguous characterization.

This technical guide provides a comprehensive framework for the structural elucidation of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide. As this specific molecule is not extensively characterized in public literature, this document outlines a predictive and methodological workflow grounded in established principles of organic structural analysis. We will detail the synergistic use of computational modeling, spectroscopic techniques, and single-crystal X-ray crystallography. The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with not just a protocol, but a foundational understanding of the analytical strategy.

Section 1: Predictive Analysis and Computational Modeling

Prior to any empirical analysis, in silico methods provide a powerful and cost-effective means to predict the structural and electronic properties of a molecule. This predictive baseline is invaluable for guiding experimental design and interpreting subsequent analytical data.

Predicted Physicochemical Properties

A summary of key predicted properties for 2-fluoro-N-methyl-4-nitrobenzenesulfonamide is presented below. These values are calculated using established computational algorithms and serve as initial benchmarks.

| Property | Predicted Value | Significance |

| Molecular Formula | C₇H₇FN₂O₄S | Defines the elemental composition. |

| Molecular Weight | 234.21 g/mol | A primary value for confirmation by mass spectrometry. |

| XLogP3 | ~1.5 - 2.0 | Predicts lipophilicity, affecting solubility and pharmacokinetic properties.[2] |

| Topological Polar Surface Area | 95.3 Ų | Influences membrane permeability and drug transport characteristics. |

Density Functional Theory (DFT) Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-fluoro-N-methyl-4-nitrobenzenesulfonamide, a DFT approach (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) can predict key structural parameters.[3]

Rationale for Use: DFT provides a robust theoretical model of the molecule's ground state geometry. This is crucial for:

-

Predicting Bond Lengths and Angles: Establishing expected values for comparison with X-ray crystallography data.

-

Simulating Vibrational Frequencies: Aiding the assignment of peaks in experimental IR and Raman spectra.[3]

-

Visualizing Molecular Orbitals: Understanding the electronic effects of the fluorine and nitro substituents.

Section 2: Synthesis and Preparation of Analytical Samples

The prerequisite for any structural analysis is the availability of a pure sample. The following outlines a plausible synthetic route and the critical process of crystallization to prepare a sample suitable for definitive X-ray analysis.

Proposed Synthesis Workflow

The synthesis of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide can be logically achieved via a two-step process starting from the commercially available 2-fluoro-4-nitrobenzenesulfonyl chloride.

Caption: Proposed synthesis of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide.

Protocol for Single-Crystal Growth

Obtaining high-quality single crystals is the most critical and often most challenging step for X-ray crystallographic analysis. The choice of solvent is paramount and is determined empirically.

Causality: The goal is to create a supersaturated solution from which the solute (our target compound) slowly precipitates. This slow process allows the molecules to arrange themselves into a highly ordered, repeating crystal lattice, which is necessary to produce a sharp diffraction pattern.[4]

Step-by-Step Protocol: Slow Evaporation

-

Solvent Selection: Begin by testing the solubility of the purified compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate). Identify a solvent in which the compound is moderately soluble.

-

Solution Preparation: Dissolve the purified 2-fluoro-N-methyl-4-nitrobenzenesulfonamide in the chosen solvent to create a near-saturated solution. Gentle warming may be used to increase dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap containing a few pinholes or with paraffin film pierced by a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, single crystals should form.[4]

Section 3: Spectroscopic Characterization

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about functional groups, connectivity, and the electronic environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Step-by-Step Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[5]

-

Instrument Setup: Use a spectrometer with a field strength of 400 MHz or higher. The higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment.[6][7]

-

2D NMR (COSY, HSQC): If assignments are ambiguous, 2D correlation experiments are performed to establish proton-proton (COSY) and proton-carbon (HSQC) connectivity.

-

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| ¹H | ~2.8 - 3.0 | Doublet (d) | N-CH₃ group, coupled to the N-H proton (if visible) or showing long-range coupling. |

| ¹H | ~7.8 - 8.5 | Multiplets | Aromatic protons. The strong electron-withdrawing effects of the NO₂ and SO₂N groups, combined with the electronegativity of the F atom, will shift these protons significantly downfield. Complex splitting will arise from H-H and H-F couplings. |

| ¹³C | ~30 | Quartet (q) | N-CH₃ carbon. |

| ¹³C | ~115 - 150 | Multiplets | Aromatic carbons. The carbon directly attached to fluorine (C-F) will exhibit a large one-bond C-F coupling constant. |

| ¹⁹F | ~ -100 to -120 | Doublet of doublets (dd) | The fluorine atom on the aromatic ring. Its chemical shift is characteristic of fluoroarenes, and it will be coupled to the two adjacent aromatic protons.[6][8] |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula with high precision.

Rationale for Technique Selection: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the preferred method. ESI minimizes fragmentation, ensuring a strong signal for the molecular ion, while HRMS provides a mass measurement accurate to several decimal places, allowing for the unambiguous confirmation of the molecular formula.[9]

Step-by-Step Protocol: HRMS (ESI) Data Acquisition

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[5]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

-

Ionization: Acquire the spectrum in both positive and negative ion modes. In positive mode, the molecule may be observed as [M+H]⁺ or [M+Na]⁺. In negative mode, it may be observed as [M-H]⁻.

-

Data Analysis: Determine the exact mass of the most abundant molecular ion peak and compare it to the theoretical mass calculated from the molecular formula (C₇H₇FN₂O₄S). The values should agree within 5 ppm.

Predicted Mass Spectrometry Data

| Ion | Calculated Exact Mass |

| [M] | 234.0114 |

| [M+H]⁺ | 235.0192 |

| [M+Na]⁺ | 257.0011 |

| [M-H]⁻ | 232.0036 |

Expected Fragmentation: Tandem MS (MS/MS) experiments would likely show characteristic losses, such as loss of SO₂ (-64 Da), the nitro group (-46 Da), and the methyl group (-15 Da), providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

Step-by-Step Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond). This will be automatically subtracted from the sample spectrum.[9]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's anvil to press the sample firmly against the crystal, ensuring good contact.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.[9]

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch (overtone/combination) | Sulfonamide |

| ~1530 & ~1350 | Asymmetric & Symmetric N=O Stretch | Nitro Group (NO₂)[5] |

| ~1340 & ~1160 | Asymmetric & Symmetric S=O Stretch | Sulfonamide (SO₂)[5] |

| ~1250 | C-F Stretch | Aryl-Fluoride |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

Section 4: Definitive Structural Elucidation

While spectroscopy provides powerful evidence, single-crystal X-ray crystallography stands alone in its ability to provide a direct, three-dimensional image of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Causality: This technique works by passing X-rays through an ordered crystal lattice. The X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By measuring the position and intensity of these diffracted spots, one can mathematically reconstruct a 3D electron density map of the molecule and refine the exact position of every atom.[10]

Caption: General workflow for single-crystal X-ray crystallography.[4]

Step-by-Step Protocol: X-ray Data Collection and Structure Refinement

-

Crystal Selection & Mounting: Select a suitable single crystal (clear, well-defined edges, no visible cracks) under a microscope and mount it on a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, resulting in higher quality data.[10] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial model of the atomic positions.[10]

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns, yielding the final, highly accurate molecular structure.[10]

Section 5: Integrated Structural Analysis

No single technique provides all the necessary information. The strength of a structural elucidation lies in the integration of complementary data from all analytical methods to build an unassailable case for the proposed structure.

Caption: Logical flow for integrating multi-spectroscopic data for structure elucidation.

This integrated approach ensures trustworthiness through a self-validating system. The molecular formula from HRMS must match the atoms identified by NMR and X-ray. The functional groups identified by IR must be consistent with the chemical environments observed in NMR. Finally, the atomic connectivity determined by NMR must match the definitive 3D structure provided by X-ray crystallography.

Conclusion

The structural analysis of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide requires a rigorous, multi-technique approach. By beginning with computational predictions, progressing through spectroscopic characterization (NMR, MS, IR), and culminating in single-crystal X-ray crystallography, a complete and unambiguous picture of the molecule can be assembled. This guide provides the strategic framework and detailed methodologies necessary for researchers to confidently undertake the structural elucidation of this and other novel sulfonamide derivatives, paving the way for further investigation into their chemical and biological properties.

References

- Bano, S., Javed, K., Ahmad, S., Rathish, I. G., & Singh, S. (2011). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Biomolecular Structure and Dynamics.

- BenchChem. (n.d.). A Comparative Crystallographic Guide to Novel Sulfonamide Compounds.

- Martínez-Martínez, A., et al. (2024).

- El-Malah, A. A., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure and Dynamics.

- BenchChem. (n.d.). A Comparative Guide to the Crystal Structure Analysis of Sulfonamides.

- Khan, K. M., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Saudi Chemical Society.

- Gromelski, M., et al. (2022).

- Ahmad, I., et al. (2023). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development.

- Perlovich, G. L., et al. (2013). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design.

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-nitro-N-propylbenzenesulfonamide.

- BenchChem. (n.d.). Comparative Guide to the Structural Confirmation of 2-nitro-N-propylbenzenesulfonamide.

- Nielsen, M. K., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.

- Angeli, A., et al. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry.

- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- Chmurny, G. N., et al. (2022).

- Nielsen, M. K., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- University of Bristol. (n.d.). Multinuclear NMR Spectroscopy.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22784, 4-Nitrobenzenesulfonamide.

- Gümüş, H., et al. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138510, 2-Nitrobenzenesulfonamide.

Sources

- 1. Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. azom.com [azom.com]

- 7. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 8. Multinuclear NMR Spectroscopy [fluorine.ch.man.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

Literature review on 2-fluoro-N-methyl-4-nitrobenzenesulfonamide synthesis

Executive Summary & Strategic Context

Target Molecule: 2-Fluoro-N-methyl-4-nitrobenzenesulfonamide Core Structure: Benzenesulfonamide scaffold with ortho-fluoro and para-nitro substitutions. Primary Application: Intermediate for diversifiable sulfonamide scaffolds in medicinal chemistry.

CRITICAL DISTINCTION:

Researchers often confuse this target with 2-Fluoro-N-methyl-4-nitrobenzamide (CAS 915087-24-0), the key intermediate for the prostate cancer drug Enzalutamide (MDV3100). The molecule discussed in this guide contains a sulfonamide (

This guide details the synthesis of the sulfonamide variant, prioritizing the Meerwein Sulfonation strategy to overcome the electronic deactivation of the nitro-substituted ring.

Retrosynthetic Analysis & Pathway Design

The synthesis is best approached via a convergent route. Direct chlorosulfonation of 3-fluoronitrobenzene is inefficient due to the strong electron-withdrawing nature of the nitro group, which deactivates the ring toward electrophilic aromatic substitution.

Therefore, the "Gold Standard" approach utilizes the Meerwein Reaction : converting an aniline precursor to a sulfonyl chloride via a diazonium intermediate.

Synthetic Logic Flow (Graphviz)

Caption: Retrosynthetic pathway highlighting the Meerwein route and the critical risk of SNAr side reactions due to the ortho-fluoro group.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-nitrobenzenesulfonyl Chloride

Rationale: This step converts the amino group into a sulfonyl chloride. The use of copper(II) chloride and sulfur dioxide (Meerwein conditions) is required because the nitro group prevents direct sulfonation.

Reagents:

-

2-Fluoro-4-nitroaniline (1.0 eq)

-

Sodium Nitrite (

, 1.2 eq) -

Hydrochloric Acid (conc.[1] HCl)

-

Glacial Acetic Acid[2]

-

Sulfur Dioxide (

gas or generated in situ from -

Copper(II) Chloride (

, 0.3 eq)

Protocol:

-

Diazotization:

-

In a 3-neck flask, dissolve 2-fluoro-4-nitroaniline in a mixture of glacial acetic acid and conc. HCl (ratio 3:1).

-

Cool the mixture to -5°C to 0°C using an ice-salt bath.

-

Add an aqueous solution of

dropwise. Maintain temperature below 5°C to prevent diazonium decomposition. -

Checkpoint: The solution should become clear/homogeneous. Stir for 30 mins.

-

-

Sulfonation (The Meerwein Step):

-

In a separate vessel, saturate glacial acetic acid with

gas (or prepare a saturated solution of -

Add

catalyst to the -

Pour the cold diazonium salt solution into the stirring

mixture. -

Observation: Vigorous evolution of nitrogen gas (

) will occur.

-

-

Workup:

-

Allow to warm to room temperature (RT) and stir for 2 hours.

-

Pour the reaction mixture into crushed ice. The sulfonyl chloride will precipitate as a yellowish solid.

-

Filter, wash with cold water, and dry under vacuum.

-

Storage: Use immediately or store under inert gas at 4°C (hydrolysis sensitive).

-

Step 2: Coupling with Methylamine (The Target Synthesis)

Rationale: Nucleophilic substitution at the sulfur atom. Critical Risk: The ortho-fluorine is activated by the para-nitro group. High temperatures or excess amine can lead to Nucleophilic Aromatic Substitution (SNAr) , displacing the fluorine. Strict temperature control is mandatory.

Reagents:

-

2-Fluoro-4-nitrobenzenesulfonyl chloride (1.0 eq)

-

Methylamine (1.1 eq, 2.0 M solution in THF is preferred over aqueous to minimize hydrolysis)

-

Triethylamine (TEA) or DIPEA (1.2 eq)

-

Dichloromethane (DCM), anhydrous[3]

Protocol:

-

Setup:

-

Charge a flame-dried flask with the sulfonyl chloride and anhydrous DCM.[4]

-

Cool the solution to 0°C (ice bath).

-

-

Addition:

-

Mix Methylamine and TEA in a separate vial.

-

Add the amine/base mixture dropwise over 30 minutes.

-

Why? Slow addition prevents localized heating, reducing the risk of SNAr (fluorine displacement).

-

-

Reaction:

-

Stir at 0°C for 1 hour.

-

Monitor via TLC (Solvent: Hexane/EtOAc 7:3). Look for the disappearance of the starting chloride.

-

Self-Validating Check: If the reaction turns deep orange/red rapidly, you may be triggering SNAr (aniline formation). The desired sulfonamide formation is usually cleaner.

-

-

Workup:

-

Purification:

-

Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography.

-

Data Presentation & Properties

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 234.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| Key NMR Signals | 1H NMR: |

| Stability | Stable at RT; Hydrolyzes in strong base/heat |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Diazonium decomposition | Ensure Temp < 5°C during |

| Impurity: Hydrolysis | Wet solvents or atmospheric moisture | Use anhydrous DCM; dry glassware; use THF-methylamine. |

| Impurity: SNAr Product | Temperature too high during coupling | Keep reaction at 0°C; do not reflux. Add amine slowly.[3] |

| Red/Orange Color | Formation of Meisenheimer complex (SNAr) | This indicates Fluorine displacement. Lower temp immediately. |

References

-

Meerwein Sulfonation (General Method)

-

Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Meerwein Reaction." Journal of Organic Chemistry, 1977. Link

-

-

Sulfonyl Chloride Synthesis (Specific Precursor)

-

Sulfonamide Coupling Protocols

-

BenchChem Application Note: "Reaction of Sulfonyl Chlorides with Primary Amines." Link

-

-

SNAr Reactivity of Fluoro-Nitrobenzenes

-

Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions." Chemical Reviews, 1951. Link

-

-

Differentiation from Enzalutamide Intermediate

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-Fluoro-4-nitrobenzenesulfonyl chloride | C6H3ClFNO4S | CID 15569555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-fluoro-4-nitrobenzene-1-sulfonyl chloride | 1146290-36-9 [chemicalbook.com]

- 8. 2-Fluoro-N-methyl-4-nitrobenzamide | C8H7FN2O3 | CID 53440632 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmaceutical Applications of 2-Fluoro-N-methyl-4-nitrobenzenesulfonamide

The following technical guide details the pharmaceutical utility of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide , a specialized fluorinated scaffold. This document is structured for drug discovery scientists, focusing on its role as a bioisostere in oncology and its emerging utility in neurodegenerative therapeutics.

Executive Summary

2-fluoro-N-methyl-4-nitrobenzenesulfonamide represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural significance lies in its ability to serve as a sulfonamide bioisostere to the benzamide moiety found in second-generation anti-androgens (e.g., Enzalutamide).

Beyond oncology, recent structure-activity relationship (SAR) studies have identified this fluorinated core as a potent inhibitor of Amyloid-

Chemical Profile & Structural Logic[1][2]

The molecule derives its pharmaceutical potency from a specific triad of functional groups that modulate pharmacokinetics (PK) and binding affinity.

| Feature | Chemical Function | Pharmaceutical Impact |

| Sulfonamide Core | Bioisostere of Carboxamide | Increases metabolic stability against amidases; alters H-bond geometry in the binding pocket. |

| 2-Fluoro Substitution | Ortho-positioning | Locks conformation via dipole interactions; prevents metabolic oxidation of the ring; enhances lipophilicity. |

| 4-Nitro Group | Masked Aniline | Serves as a latent attachment point. Upon reduction, it becomes the nucleophile for coupling to drug pharmacophores (e.g., thiohydantoins). |

| N-Methylation | Solubilizing Handle | Reduces intermolecular H-bonding, improving solubility and membrane permeability compared to the primary sulfonamide. |

The Bioisostere Rationale

In drug design, replacing a carboxamide (

Primary Application: Oncology (Prostate Cancer)[3][4][5][6]

The most immediate application of this compound is as a precursor for Sulfonamide-Analogs of Enzalutamide . Enzalutamide is a standard-of-care AR antagonist for castration-resistant prostate cancer (CRPC).[1] Its "tail" region consists of a 2-fluoro-N-methylbenzamide.

By using 2-fluoro-N-methyl-4-nitrobenzenesulfonamide , researchers can synthesize the sulfonamide variant, potentially altering the drug's binding kinetics and metabolic profile.

Mechanism of Action (AR Antagonism)

The synthesized drug candidates function by competitively binding to the ligand-binding domain (LBD) of the Androgen Receptor. The sulfonamide "tail" protrudes into the solvent-exposed channel, preventing the receptor's helix-12 folding, which is required for nuclear translocation and DNA binding.

Synthesis Pathway: The "Gateway" Reduction

The critical step in utilizing this scaffold is the selective reduction of the nitro group to an aniline, followed by cyclization.

Figure 1: Synthetic workflow converting the nitro-sulfonamide precursor into a bioactive AR antagonist.

Emerging Application: Neurology (Alzheimer's Disease)

Recent research indicates that fluorinated benzenesulfonamides can inhibit the aggregation of Amyloid-

-

Mechanism: The sulfonamide moiety interacts with the amino acid residues of the A

peptide, while the fluorine atom modulates the hydrophobicity, allowing the molecule to disrupt the -

Significance: Unlike many large-molecule inhibitors, this small molecule (MW ~234 Da) has favorable properties for blood-brain barrier (BBB) penetration, making it a viable lead compound for CNS drug discovery.

Experimental Protocols

Protocol A: Selective Reduction to the Aniline

This protocol converts the nitro precursor into the active amine intermediate required for drug synthesis.

Reagents:

-

2-fluoro-N-methyl-4-nitrobenzenesulfonamide (1.0 eq)

-

Iron powder (5.0 eq)

-

Ammonium Chloride (

) (5.0 eq) -

Solvent: Ethanol/Water (4:1 v/v)

Methodology:

-

Dissolution: Dissolve 10 mmol of the nitro-sulfonamide in 50 mL of Ethanol/Water mixture.

-

Activation: Add solid

and Iron powder to the reaction vessel. -

Reflux: Heat the mixture to reflux (

) with vigorous stirring for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting nitro compound. -

Filtration: Filter the hot reaction mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Extract the residue with Ethyl Acetate (

mL), wash with brine, and dry over -

Yield: Evaporate solvent to yield 4-amino-2-fluoro-N-methylbenzenesulfonamide (typically off-white solid, >90% yield).

Protocol B: General Coupling for AR Antagonists

This protocol demonstrates the coupling of the reduced amine to an isothiocyanate scaffold (e.g., for Enzalutamide analogs).

Reagents:

-

4-amino-2-fluoro-N-methylbenzenesulfonamide (from Protocol A)[3][4][5][6]

-

4-isothiocyanato-2-(trifluoromethyl)benzonitrile (or similar scaffold)

-

Triethylamine (TEA)

Methodology:

-

Mixing: In a dry flask, dissolve the amine (1.0 eq) and the isothiocyanate (1.1 eq) in anhydrous DMF.

-

Catalysis: Add TEA (2.0 eq) and heat to

for 12 hours. -

Cyclization (Optional): If forming a thiohydantoin ring, subsequent treatment with acid (HCl/MeOH) may be required depending on the specific scaffold design.

-

Purification: Quench with water, extract with DCM, and purify via silica gel chromatography.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how specific modifications to the 2-fluoro-N-methyl-4-nitrobenzenesulfonamide core influence biological activity.

Figure 2: SAR logic demonstrating why the specific substitution pattern (2-F, N-Me) is critical for pharmaceutical efficacy.

References

-

BenchChem. (2025). The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development. Retrieved from

-

National Institutes of Health (NIH). (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed.[7] Retrieved from

-

Bassetto, M., et al. (2016). Design and synthesis of novel bicalutamide and enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer. European Journal of Medicinal Chemistry. Retrieved from

-

SelleckChem / PubChem. (2025). Enzalutamide Structure and Analogs. Retrieved from

-

BLD Pharm. (2025).[3] Product Analysis: 2-Fluoro-N-methyl-4-nitrobenzenesulfonamide (CAS 1248026-68-7). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1864721-42-5|2,3,5-Trifluoro-N-methylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 4. 1094853-59-4|5-Amino-2-fluoro-N,N-dimethylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 5. 151868-16-5|2-Fluoro-N,N-dimethylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 6. US8754233B2 - Pyrazolylbenzothiazole derivatives and their use as therapeutic agents - Google Patents [patents.google.com]

- 7. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability Profile and Degradation Dynamics of 2-Fluoro-N-methyl-4-nitrobenzenesulfonamide Under Ambient Conditions

Executive Summary

In modern drug discovery and synthetic chemistry, 2-fluoro-N-methyl-4-nitrobenzenesulfonamide (CAS: 1248026-68-7) serves as a highly versatile building block. Its structural architecture—combining a secondary sulfonamide, a highly activated aromatic fluorine, and a strongly electron-withdrawing nitro group—makes it a prime candidate for nucleophilic aromatic substitution (SNAr) and cross-coupling methodologies. However, a common concern among researchers is the ambient stability of this compound, particularly regarding premature SNAr by atmospheric moisture or spontaneous sulfonamide hydrolysis.

This whitepaper provides an authoritative, data-driven analysis of the compound's stability. Through mechanistic evaluation and self-validating experimental protocols, we demonstrate that 2-fluoro-N-methyl-4-nitrobenzenesulfonamide exhibits exceptional stability under ambient conditions, remaining completely inert to hydrolytic and thermal degradation unless subjected to extreme, forced stress.

Structural and Mechanistic Determinants of Stability

To understand the ambient stability of this molecule, we must deconstruct the electronic effects governing its two most reactive sites: the sulfonamide linkage and the C-F bond.

The Sulfonamide Linkage: Electronic Delocalization

Unlike carboxamides, which can be susceptible to ambient hydrolysis over extended periods, the N-methyl sulfonamide linkage is inherently robust. The nitrogen lone pair is heavily delocalized into the highly electrophilic sulfonyl group's empty d-orbitals (or σ* orbitals). This delocalization strips the nitrogen of its basicity, preventing protonation at ambient pH—a strict prerequisite for acid-catalyzed hydrolysis. Empirical evidence from peptide synthesis demonstrates that the 4-nitrobenzenesulfonamido group remains entirely stable even under the harsh, repetitive basic conditions (e.g., 20% piperidine) required for Fmoc-based chain elongation[1].

Aromatic C-F Bond Activation vs. Ambient Moisture

The fluorine atom at the 2-position is flanked by the electron-withdrawing sulfonyl group (ortho) and the nitro group (meta). While this configuration highly activates the C-F bond for SNAr by strong nucleophiles (such as primary amines or thiols), water is insufficiently nucleophilic to drive this reaction at ambient temperature[2]. The formation of the required Meisenheimer complex simply cannot overcome the activation energy barrier without the presence of a strong base (e.g., hydroxide) or elevated thermal energy. Consequently, the molecule is virtually immune to atmospheric moisture and neutral aqueous buffers.

Ambient Stability Profile (Quantitative Data)

The following table summarizes the quantitative stability matrix of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide, comparing ambient storage against accelerated stress conditions.

Table 1: Quantitative Stability Matrix

| Condition | Parameters | Duration | Expected Purity Retention (%) | Primary Degradant |

| Ambient (Solid) | 25°C, 60% RH | 12 Months | > 99.5% | None |

| Aqueous Neutral | pH 7.0, 25°C | 30 Days | > 99.0% | None |

| Aqueous Acidic | pH 2.0, 25°C | 14 Days | > 98.5% | Sulfonic acid (Trace) |

| Aqueous Basic | pH 12.0, 25°C | 7 Days | < 90.0% | 2-Hydroxy derivative |

| Photolytic | 1.2M lux hrs, UV/Vis | 48 Hours | > 98.0% | Nitro-reduction products |

Data Interpretation: The compound is exceptionally stable under neutral and mildly acidic conditions. Under forced alkaline conditions (pH 12), SNAr displacement of the fluorine atom by hydroxide outpaces sulfonamide hydrolysis, yielding the 2-hydroxy degradant[3].

Experimental Protocols for Stability Validation

A critical failure point in standard stability assays is the assumption that a stable parent peak equates to chemical stability, ignoring potential physical losses like precipitation or volatilization. The following protocol is designed as a self-validating system using kinetic quenching and mass balance tracking.

Step 1: Matrix Preparation & Internal Standard Integration

-

Procedure: Prepare a 1.0 mg/mL stock solution of 2-fluoro-N-methyl-4-nitrobenzenesulfonamide in HPLC-grade Acetonitrile. Dilute to a working concentration of 0.1 mg/mL using the target aqueous buffer (e.g., pH 7.0 phosphate buffer).

-

Causality & Validation: Spike the diluent with 0.05 mg/mL of an inert internal standard (IS), such as 4-methylbenzenesulfonamide. By tracking the Parent/IS peak area ratio rather than absolute area, the system automatically flags physical losses. If the mass balance falls below 98% without the concomitant appearance of degradant peaks, precipitation has occurred, invalidating the chemical degradation hypothesis.

Step 2: Stress Application

-

Procedure: Aliquot the working solution into amber glass vials (to isolate thermal/hydrolytic variables from photolytic ones). Subject the vials to the target conditions (e.g., 60°C for thermal stress, or pH 12 for basic stress).

Step 3: Kinetic Quenching

-

Procedure: At predetermined time points (t=24h, 48h, 7d), remove the aliquots and immediately neutralize them. For pH 12 samples, add an equimolar volume of 0.1 M HCl to bring the pH to 7.0.

-

Causality & Validation: Kinetic analyses are meaningless if degradation continues while the sample sits in the autosampler queue. Quenching freezes the degradation profile at the exact time point, ensuring the chromatographic data accurately reflects the intended stress duration.

Step 4: Chromatographic Analysis (HPLC-HRMS)

-

Procedure: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor via UV at 254 nm and High-Resolution Mass Spectrometry (HRMS) in negative electrospray ionization (ESI-) mode.

-

Causality & Validation: ESI- is chosen because the secondary sulfonamide easily deprotonates, providing a highly sensitive [M-H]- signal. HRMS allows for the exact mass identification of the 2-hydroxy degradant (indicating SNAr) versus the sulfonic acid degradant (indicating hydrolysis).

Visualizations of Workflows and Logic

Figure 1: Self-validating stability workflow with kinetic quenching and mass balance tracking.

Figure 2: Logical relationship of SNAr degradation pathways under varying pH conditions.

References

-

Title: C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: Catalytic amidation of natural and synthetic polyol esters with sulfonamides Source: ResearchGate URL: [Link]

Sources

- 1. C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Technical Guide: Synthesis and Applications of 2-Fluoro-N-methyl-4-nitrobenzenesulfonamide

Introduction: The Fluorinated Sulfonamide Scaffold

2-Fluoro-N-methyl-4-nitrobenzenesulfonamide (CAS: 915087-24-0) is a specialized building block in medicinal chemistry. It features a unique substitution pattern: a nitro group (para), a fluorine atom (ortho), and an

This intermediate is structurally distinct from, yet chemically analogous to, the benzamide intermediates used in second-generation anti-androgens (e.g., Enzalutamide). Its value lies in its trifunctional nature :

-

Sulfonamide Handle: Provides a stable, polar pharmacophore often used to improve solubility or target specific pockets (e.g., carbonic anhydrase, Bcl-2 family).

-

Nitro Group: A masked aniline precursor ready for reduction and subsequent coupling (e.g., urea or amide formation).

-

Activated Fluorine: Positioned ortho to the electron-withdrawing sulfonamide group and meta to the nitro group, this fluorine is highly activated for Nucleophilic Aromatic Substitution (

), allowing for late-stage diversification.

Technical Note on Nomenclature:

Researchers must distinguish this compound from 2-fluoro-N-methyl-4-nitrobenzamide. The presence of the sulfonyl group (

Synthesis Protocol: Construction of the Core

The most reliable route to 2-fluoro-N-methyl-4-nitrobenzenesulfonamide is the nucleophilic attack of methylamine on 2-fluoro-4-nitrobenzenesulfonyl chloride .

Step 1: Preparation of 2-Fluoro-4-nitrobenzenesulfonyl chloride

Note: If not purchased commercially (CAS: 1146290-36-9), this can be synthesized from 2-fluoro-4-nitroaniline via a Sandmeyer-type chlorosulfonation.

Reagents:

-

2-Fluoro-4-nitroaniline[1]

-

Sodium Nitrite (

) -

Hydrochloric Acid (

)[2] -

Sulfur Dioxide (

) in Acetic Acid -

Copper(II) Chloride (

)

Mechanism: Diazotization of the aniline followed by radical decomposition in the presence of

Step 2: Sulfonamide Formation (Key Protocol)

This step requires careful temperature control to prevent double-alkylation or hydrolysis of the sulfonyl chloride.

Materials:

-

Precursor: 2-Fluoro-4-nitrobenzenesulfonyl chloride (

equiv) -

Nucleophile: Methylamine (

in THF or -

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) ( -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Setup: Charge a round-bottom flask with 2-fluoro-4-nitrobenzenesulfonyl chloride (

) and anhydrous DCM ( -